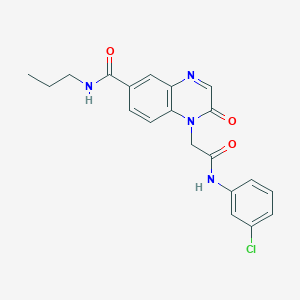
2-Sulfopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfopropanoic acid is an organic compound with the molecular formula C3H6O5S. It is a sulfonic acid derivative of propanoic acid, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the propanoic acid chain. This compound is known for its high water solubility and is used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Sulfopropanoic acid can be synthesized through several methods. One common approach involves the sulfonation of propanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-sulfo-1-propanol. This process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of a catalyst. The reaction is conducted in aqueous medium and requires careful control of temperature and pH to achieve high yields.
化学反応の分析
Types of Reactions: 2-Sulfopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted propanoic acid derivatives.
科学的研究の応用
2-Sulfopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals due to its high water solubility and reactivity.
作用機序
The mechanism of action of 2-sulfopropanoic acid involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of beta-amyloid peptides by binding to monomeric forms and preventing their oligomerization . This interaction is facilitated by the sulfonic acid group, which forms hydrogen bonds and electrostatic interactions with the peptide molecules.
類似化合物との比較
2-Sulfopropanoic acid can be compared with other sulfonic acid derivatives such as:
3-Sulfopropanoic acid: Similar in structure but with the sulfonic acid group attached to the third carbon.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Contains a two-carbon chain with a sulfonic acid group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit beta-amyloid oligomer formation sets it apart from other sulfonic acids, making it a valuable compound in medical research .
特性
IUPAC Name |
2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKAOURNYRYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55306-57-5 |
Source


|
| Record name | 2-sulfopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)
![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)
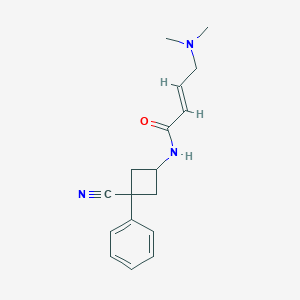
![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)
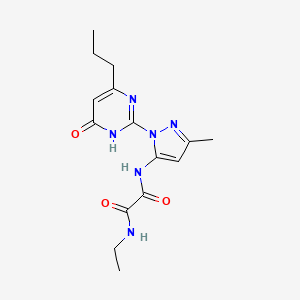
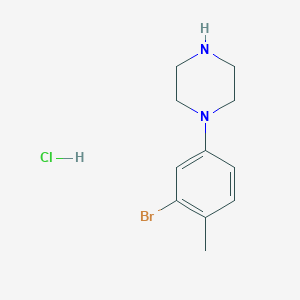
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
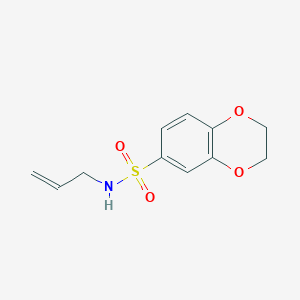
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)
![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2414328.png)
